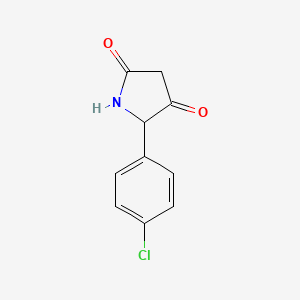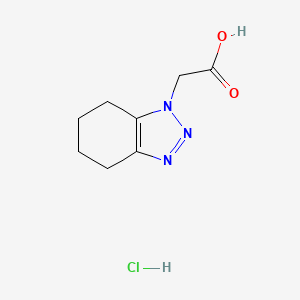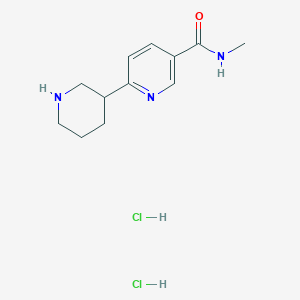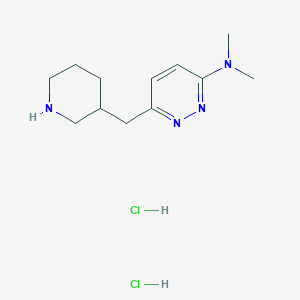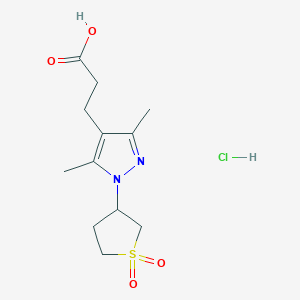
3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
説明
3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O4S and its molecular weight is 322.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Characterization
Synthesis of Pyrazole Derivatives : Research on pyrazole derivatives has led to the development of methods for generating structurally diverse libraries of compounds. For instance, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions has generated a variety of compounds with potential biological activities (G. Roman, 2013). These synthetic strategies could be relevant for the synthesis and functional exploration of the compound .
X-ray Crystallography for Structure Determination : The unambiguous determination of molecular structures, especially for complex molecules, often requires advanced techniques like X-ray crystallography. This method has been crucial for confirming the structures of related pyrazole-based compounds, emphasizing the importance of precise structural characterization in chemical research (Isuru R. Kumarasinghe et al., 2009).
Biological Activities and Material Properties
Antimicrobial and Anticancer Potential : A series of pyrazole derivatives, including some with dimethylpyrazolyl and tetrahydropyran components, have shown promising antimicrobial and anticancer activities. These findings suggest that structurally similar compounds, such as the one , could also possess significant biological activities, warranting further investigation into their potential therapeutic applications (H. Hafez et al., 2016).
Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for various metals, demonstrating high efficiency in protecting against corrosion in acidic environments. This suggests potential applications of the compound in materials science, particularly in developing protective coatings for industrial applications (L. Olasunkanmi & E. Ebenso, 2019).
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compound has improved metabolic stability .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological process or disease state being targeted .
生化学分析
Biochemical Properties
3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . The interaction with GIRK channels modulates cellular excitability and has implications for various physiological processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of GIRK channels by this compound leads to hyperpolarization of the cell membrane, reducing neuronal excitability . This can impact processes such as pain perception, epilepsy, and anxiety.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GIRK channels. The compound binds to the channel subunits, promoting their activation and subsequent potassium ion flow . This results in hyperpolarization of the cell membrane, which can inhibit or modulate various cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound can lead to sustained modulation of cellular excitability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes via specific transporters and binding proteins . Its localization and accumulation within cells can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy.
特性
IUPAC Name |
3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S.ClH/c1-8-11(3-4-12(15)16)9(2)14(13-8)10-5-6-19(17,18)7-10;/h10H,3-7H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGIVMCUMJOBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)
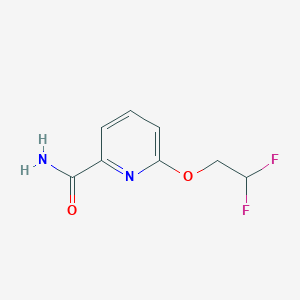
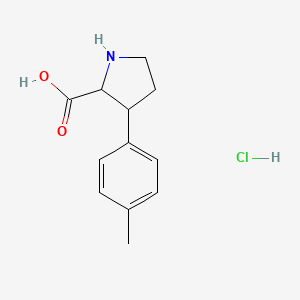

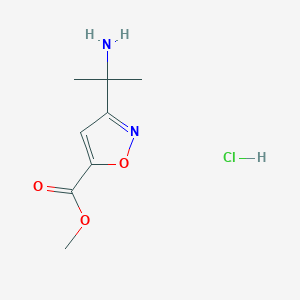
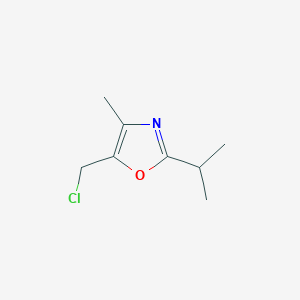

![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B1435011.png)
